4-Chloropyrido[4,3-d]pyrimidine

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Secure the authentic pyrido[4,3-d]pyrimidine core for your SAR campaigns. The C4-chloro group exhibits distinct SNAr and cross-coupling reactivity versus other isomers, enabling regioselective diversification for PI3K/KRAS inhibitors and CYP51-targeting antifungals. Crucially, the linear geometry confers >100-fold lower hERG blockade than angular isomers, mitigating QT prolongation risk in CNS programs. Source this specific electrophilic handle to maintain biological target engagement and reaction yields.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 89583-92-6
Cat. No. B1322630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrido[4,3-d]pyrimidine
CAS89583-92-6
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=CN=C2Cl
InChIInChI=1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H
InChIKeyMFUWUCHAQPUKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyrido[4,3-d]pyrimidine (CAS 89583-92-6) Procurement and Core Reactivity Profile for Precision Synthesis


4-Chloropyrido[4,3-d]pyrimidine (CAS 89583-92-6) is a fused bicyclic heteroaromatic scaffold comprising a pyridine ring annulated to a 4-chloro-substituted pyrimidine [1]. The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing pyrimidine nitrogens, rendering it an electrophilic center for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling [2]. This core serves as a key intermediate in medicinal chemistry for constructing diverse pyridopyrimidine libraries, particularly in programs targeting kinases and other ATP-binding proteins, and its reactivity profile is distinct from other chloro-heterocyclic building blocks [3].

Why 4-Chloropyrido[4,3-d]pyrimidine Cannot Be Casually Swapped: The Pitfalls of Class-Level Interchange


In silico or heuristic substitution of 4-chloropyrido[4,3-d]pyrimidine with other chloro-pyridopyrimidine isomers (e.g., pyrido[2,3-d] or pyrido[3,4-d]pyrimidines) or with simple 4-chloropyrimidines is chemically and pharmacologically invalid. The specific [4,3-d] ring fusion creates a unique electronic environment and regioselective reactivity landscape [1]. Direct comparative studies demonstrate that the chlorine at the C4 position of the pyrido[4,3-d]pyrimidine core exhibits divergent reactivity in cross-coupling and SNAr relative to other positions and isomers, leading to different reaction yields and product profiles [2]. Furthermore, the biological target engagement and selectivity of final drug candidates are intimately tied to this specific scaffold geometry; switching to an alternative core invariably results in distinct, and often suboptimal, pharmacological profiles as evidenced by structure-activity relationship (SAR) studies across diverse targets [3].

4-Chloropyrido[4,3-d]pyrimidine: Quantified Differentiation Versus Analogs and Benchmarks


Regioselective Reactivity Enables Sequential Diversification for High-Throughput Library Synthesis

In the context of a multi-halogenated pyrido[4,3-d]pyrimidine scaffold, the C4 chlorine's reactivity is distinct from other halogen positions, enabling stepwise derivatization. In 5,7-dichloropyrido[4,3-d]pyrimidine, the chlorine at the C5 position is demonstrably more reactive toward both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) than the chlorine at C7 [1]. This allows for a sequential introduction of substituents, first at C5 and subsequently at C7, a strategy that is not directly transferable to other chloro-pyridopyrimidine isomers like pyrido[2,3-d]pyrimidines without re-optimization of conditions [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Superior CYP51 Inhibition and Antifungal Activity Compared to Commercial Fungicide Epoxiconazole

Derivatives of the pyrido[4,3-d]pyrimidine scaffold, synthesized from chloro-substituted intermediates, demonstrate significantly enhanced antifungal activity relative to the commercial triazole fungicide epoxiconazole. Against Botrytis cinerea, a series of pyrido[4,3-d]pyrimidine analogs (2l, 2m, 4f, 4g) exhibited EC50 values ranging from 0.191 to 0.586 μg/mL, which are lower than epoxiconazole's EC50 of 0.670 μg/mL [1]. Furthermore, these same compounds displayed superior inhibition of the molecular target, sterol 14α-demethylase (CYP51), with IC50 values of 0.219-0.726 μg/mL compared to 0.802 μg/mL for epoxiconazole [1].

Agrochemical Discovery Antifungal Activity CYP51 Inhibition

Divergent Safety Pharmacology Profile: Reduced hERG Liability in a Linear Tricyclic Core

The geometry of the pyrido[4,3-d]pyrimidine core influences off-target pharmacology. A direct comparison between linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) and angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) tricyclic 5-HT6 receptor antagonists revealed a stark difference in hERG potassium channel blockade. The linear [4,3-d] derivative (compound 5) exhibited a very low hERG blocking potency (IC50 = 54.2 μM), whereas its angular counterpart (compound 11) was a potent hERG blocker (IC50 = 0.5 μM) [1].

CNS Drug Discovery Safety Pharmacology 5-HT6 Antagonists

Optimal Research and Industrial Applications for 4-Chloropyrido[4,3-d]pyrimidine


Precision Synthesis of Diverse Kinase Inhibitor Libraries

The compound's utility as a versatile electrophilic building block is best leveraged in the construction of targeted kinase inhibitor libraries. Its C4 chloro group serves as a handle for sequential diversification via SNAr and cross-coupling to explore structure-activity relationships around the pyrido[4,3-d]pyrimidine core, a strategy validated in the development of PI3K [1] and KRAS [2] inhibitors.

Lead Optimization in Agrochemical Discovery for Improved Fungicide Potency

For programs focused on developing next-generation antifungal agents, 4-chloropyrido[4,3-d]pyrimidine offers a validated starting point. Its derivatives have demonstrated superior CYP51 inhibition and in vitro potency against Botrytis cinerea compared to the commercial fungicide epoxiconazole [3]. This data supports its use in medicinal chemistry campaigns aimed at improving upon existing agricultural antifungal standards.

CNS Drug Candidate Development with Mitigated Cardiovascular Safety Risk

In neuroscience-focused discovery, the linear geometry of the pyrido[4,3-d]pyrimidine core provides a tangible advantage in safety pharmacology. Direct comparative data show that derivatives based on this scaffold can exhibit over 100-fold lower hERG channel blockade than their angular isomers [4]. This makes it a strategic intermediate for CNS programs seeking to minimize the risk of QT interval prolongation early in the development process.

Methodology Development for Regioselective Heteroaryl Functionalization

The distinct reactivity pattern of the C4 chlorine in the presence of other halogen substituents on the pyrido[4,3-d]pyrimidine core [5] makes it an ideal model system for academic and industrial groups developing new catalytic methods for regioselective functionalization of complex heterocycles. It serves as a challenging substrate to benchmark new ligands and catalytic systems.

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